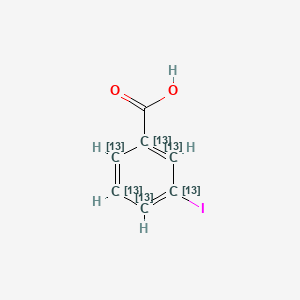

3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound that features a cyclohexane ring with an iodine atom and a carboxylic acid group. The compound is isotopically labeled with carbon-13 at all six carbon positions in the cyclohexane ring. This labeling is useful for various spectroscopic studies, including nuclear magnetic resonance (NMR) spectroscopy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the iodination of a cyclohexane derivative followed by the introduction of the carboxylic acid group. One common method is to start with cyclohexa-1,3,5-triene, which is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting iodinated product is then carboxylated using carbon dioxide under high pressure and temperature conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the isotopic labeling with carbon-13 requires the use of carbon-13 enriched precursors, which are commercially available.

Analyse Des Réactions Chimiques

Types of Reactions

3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.

Oxidation Reactions: Products include quinones and other oxidized forms.

Reduction Reactions: Products include alcohols and aldehydes.

Applications De Recherche Scientifique

3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: Investigated for its potential use in radiolabeling and imaging techniques.

Industry: Utilized in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of 3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid depends on the specific application. In NMR spectroscopy, the carbon-13 labeling allows for detailed analysis of molecular structures and dynamics. In biological systems, the compound can be used to trace metabolic pathways and understand the fate of carbon atoms in various biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-iodocyclohexa-1,3,5-triene-1-carboxylic acid: Similar structure but without carbon-13 labeling.

3-bromocyclohexa-1,3,5-triene-1-carboxylic acid: Bromine instead of iodine.

3-chlorocyclohexa-1,3,5-triene-1-carboxylic acid: Chlorine instead of iodine.

Uniqueness

The uniqueness of 3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling with carbon-13, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. The presence of iodine also allows for specific substitution reactions that are not possible with other halogens.

Activité Biologique

3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound features an iodine atom and a carboxylic acid group attached to a cyclohexa-1,3,5-triene ring that is isotopically labeled with carbon-13. The isotopic labeling enhances its utility in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of molecular interactions and metabolic pathways.

The chemical properties of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H5IO2 |

| Molecular Weight | 253.974 g/mol |

| IUPAC Name | This compound |

| InChI Key | GHICCUXQJBDNRN-IDEBNGHGSA-N |

| Isomeric SMILES | [13CH]1=[13CH]13CI |

The biological activity of this compound is largely determined by its interaction with various biological targets. The iodine atom may enhance the lipophilicity of the molecule, potentially increasing its ability to cross cellular membranes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological macromolecules such as proteins and nucleic acids.

Interaction with Enzymes

Research indicates that compounds similar to this compound can act as enzyme inhibitors or modulators. For instance:

- Carboxypeptidase A : This enzyme catalyzes the release of C-terminal amino acids from proteins. Compounds that mimic substrate structures can inhibit this enzyme's activity by occupying the active site.

Biological Studies

Several studies have explored the biological implications of compounds related to this compound.

Case Study: Metabolic Pathways

In a study investigating metabolic pathways involving cyclohexatrienes:

- Objective : To determine the metabolic fate of iodinated cyclohexatrienes in human liver microsomes.

- Findings : The compound was metabolized primarily through oxidative pathways leading to various hydroxylated products. This suggests potential applications in understanding drug metabolism and toxicity.

Case Study: NMR Spectroscopy

A recent study utilized NMR spectroscopy to analyze the binding interactions of this compound with target proteins:

- Objective : To elucidate binding affinities and conformational changes upon ligand binding.

- Results : Significant shifts in chemical shifts were observed in NMR spectra upon binding to specific protein targets. This indicates strong interactions that could be exploited for drug design.

Propriétés

Formule moléculaire |

C7H5IO2 |

|---|---|

Poids moléculaire |

253.974 g/mol |

Nom IUPAC |

3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |

Clé InChI |

KVBWBCRPWVKFQT-IDEBNGHGSA-N |

SMILES isomérique |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)I)C(=O)O |

SMILES canonique |

C1=CC(=CC(=C1)I)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.